molecular formula C7H6N4OS B14693566 (7H-Purin-6-yl)ethanethioic S-acid CAS No. 31463-92-0

(7H-Purin-6-yl)ethanethioic S-acid

Cat. No.: B14693566
CAS No.: 31463-92-0
M. Wt: 194.22 g/mol
InChI Key: RASSOTDEZCRVQL-UHFFFAOYSA-N
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Description

(7H-Purin-6-yl)ethanethioic S-acid is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7H-Purin-6-yl)ethanethioic S-acid typically involves the reaction of purine derivatives with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions

(7H-Purin-6-yl)ethanethioic S-acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioic group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives.

Scientific Research Applications

(7H-Purin-6-yl)ethanethioic S-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7H-Purin-6-yl)ethanethioic S-acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (7H-Purin-6-yl)ethanethiol: A similar compound with a thiol group instead of the ethanethioic S-acid group.

  • **(7H-Purin-6-yl

Properties

CAS No.

31463-92-0

Molecular Formula

C7H6N4OS

Molecular Weight

194.22 g/mol

IUPAC Name

2-(7H-purin-6-yl)ethanethioic S-acid

InChI

InChI=1S/C7H6N4OS/c12-5(13)1-4-6-7(10-2-8-4)11-3-9-6/h2-3H,1H2,(H,12,13)(H,8,9,10,11)

InChI Key

RASSOTDEZCRVQL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=C2N1)CC(=O)S

Origin of Product

United States

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